1,3,5-Triazine, 2,4,6-tris(2-naphthalenyloxy)-
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Overview
Description
1,3,5-Triazine, 2,4,6-tris(2-naphthalenyloxy)- is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Triazine, 2,4,6-tris(2-naphthalenyloxy)- typically involves the nucleophilic substitution of cyanuric chloride with 2-naphthol. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The general reaction scheme is as follows: [ \text{C}_3\text{N}_3\text{Cl}3 + 3 \text{C}{10}\text{H}_7\text{OH} \rightarrow \text{C}_3\text{N}3(\text{OC}{10}\text{H}_7)_3 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with efficient stirring and temperature control systems.
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Triazine, 2,4,6-tris(2-naphthalenyloxy)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo further substitution reactions with nucleophiles, replacing the naphthalenyloxy groups with other functional groups.
Oxidation and Reduction: The aromatic nature of the compound allows it to participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases. The reactions are typically carried out under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted triazines, while oxidation and reduction reactions can modify the aromatic ring or the substituents.
Scientific Research Applications
1,3,5-Triazine, 2,4,6-tris(2-naphthalenyloxy)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the production of polymers, dyes, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine, 2,4,6-tris(2-naphthalenyloxy)- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: The specific pathways depend on the biological context, but may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1,3,5-Triazine, 2,4,6-tris(2-naphthalenyloxy)- can be compared with other similar compounds, such as:
Melamine (1,3,5-Triazine-2,4,6-triamine): Known for its use in the production of melamine resins and its applications in the plastics industry.
Cyanuric Acid (1,3,5-Triazine-2,4,6-triol): Used in the production of disinfectants, herbicides, and as a stabilizer for chlorine in swimming pools.
Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine): A key intermediate in the synthesis of herbicides, dyes, and other industrial chemicals.
Uniqueness: 1,3,5-Triazine, 2,4,6-tris(2-naphthalenyloxy)- stands out due to its unique naphthalenyloxy substituents, which impart distinct photophysical properties and potential biological activities .
Properties
CAS No. |
4532-28-9 |
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Molecular Formula |
C33H21N3O3 |
Molecular Weight |
507.5 g/mol |
IUPAC Name |
2,4,6-trinaphthalen-2-yloxy-1,3,5-triazine |
InChI |
InChI=1S/C33H21N3O3/c1-4-10-25-19-28(16-13-22(25)7-1)37-31-34-32(38-29-17-14-23-8-2-5-11-26(23)20-29)36-33(35-31)39-30-18-15-24-9-3-6-12-27(24)21-30/h1-21H |
InChI Key |
JIYCKAIGOMYIGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=NC(=NC(=N3)OC4=CC5=CC=CC=C5C=C4)OC6=CC7=CC=CC=C7C=C6 |
Origin of Product |
United States |
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